Naphthalene-1-Sulfonamide Scaffold: Validated FABP4 Inhibitor Chemotype with Sub-Micromolar Binding Affinity (Class-Level Evidence)
The naphthalene-1-sulfonamide scaffold, which forms the core of the target compound, has been validated as a productive FABP4 inhibitor chemotype. In the Gao et al. (2018) study, the lead naphthalene-1-sulfonamide derivative (compound 8JL, crystallized in PDB 5y0g) exhibited a Ki of 200 nM against human FABP4, while an early hit compound showed a Ki of 1,150 nM [1]. Compound 16dk, an optimized naphthalene-1-sulfonamide derivative, demonstrated binding affinity comparable to or better than the reference inhibitor BMS309403, with validated in vivo efficacy in improving glucose and lipid metabolism in obese diabetic mouse models [1]. In contrast, the unsubstituted parent compound naphthalene-1-sulfonamide (devoid of the N-aryl substituent) shows Ki values of 133 nM against human carbonic anhydrase II and 438 nM against bovine carbonic anhydrase IV—a distinct target profile [2]. The addition of the 2,5-dimethoxyphenyl substituent redirects the scaffold toward the FABP4 pocket while potentially reducing off-target carbonic anhydrase activity by steric exclusion of the zinc-bound water network.
| Evidence Dimension | FABP4 binding affinity (Ki) and target selectivity vs. carbonic anhydrase |
|---|---|
| Target Compound Data | No direct Ki data available for N-(2,5-dimethoxyphenyl)naphthalene-1-sulfonamide against FABP4; scaffold class range: Ki = 200–1,150 nM (naphthalene-1-sulfonamide derivatives) |
| Comparator Or Baseline | Unsubstituted naphthalene-1-sulfonamide: Ki = 133 nM (hCA II), Ki = 438 nM (bCA IV); BMS309403 (reference FABP4 inhibitor): binding used as benchmark in Gao et al. 2018 |
| Quantified Difference | Scaffold class FABP4 Ki range: 200–1,150 nM; parent scaffold CA Ki: 133–438 nM. The N-arylation redirects target engagement from carbonic anhydrase to FABP4 (qualitative shift supported by crystallographic evidence [1]) |
| Conditions | FABP4: isothermal titration calorimetry and fluorescence binding assays; CA: esterase assay using purified bovine carbonic anhydrase IV from lung microsomes |
Why This Matters
For procurement decisions in FABP4-targeted drug discovery, the naphthalene-1-sulfonamide scaffold offers a crystallographically validated starting point with sub-micromolar binding affinity, distinguishing it from the 2-sulfonamide positional isomer, which lacks published FABP4 co-crystal structures.
- [1] Gao DD, Dou HX, Su HX, Zhang MM, Wang T, Liu QF, Cai HY, Ding HP, Yang Z, Zhu WL, Xu YC, Wang HY, Li YX. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4. Eur J Med Chem. 2018;154:44-59. doi:10.1016/j.ejmech.2018.05.011 View Source
- [2] BindingDB Entry BDBM50125192. Naphthalene-1-sulfonamide (CHEMBL6648). Ki data: human carbonic anhydrase II Ki = 133 nM; bovine carbonic anhydrase IV Ki = 438 nM. Curated by ChEMBL. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50125192 View Source
